molecular formula C7H6BrF2N B591711 (4-Bromo-2,6-difluorophenyl)methanamine CAS No. 887585-99-1

(4-Bromo-2,6-difluorophenyl)methanamine

Cat. No.: B591711
CAS No.: 887585-99-1
M. Wt: 222.033
InChI Key: WAJJIVIBRLOHEU-UHFFFAOYSA-N
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Description

(4-Bromo-2,6-difluorophenyl)methanamine (CAS: 887585-99-1) is a halogenated benzylamine derivative with the molecular formula C₇H₆BrF₂N and a molar mass of 222.03 g/mol. It is characterized by a bromine atom at the para position and fluorine atoms at the 2- and 6-positions on the phenyl ring, with a primary amine (-CH₂NH₂) substituent. Key properties include a predicted density of 1.656 g/cm³, boiling point of 233.3°C, and pKa of 8.01, indicating moderate basicity . The compound is typically stored under inert gas (nitrogen or argon) at 2–8°C to maintain stability . It is available in purities ≥95% and quantities ranging from 100 mg to 1 g .

Properties

IUPAC Name

(4-bromo-2,6-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJJIVIBRLOHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CN)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,6-difluorophenyl)methanamine typically involves the reaction of 4-bromo-2,6-difluorobenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,6-difluorophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

(4-Bromo-2,6-difluorophenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-2,6-difluorophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Differences in fluorine substitution patterns significantly impact physicochemical properties and reactivity:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Fluorine Positions Key Properties Reference
(4-Bromo-2,6-difluorophenyl)methanamine 887585-99-1 C₇H₆BrF₂N 222.03 2,6-difluoro pKa 8.01; bp 233.3°C; density 1.656 g/cm³
(4-Bromo-2,5-difluorophenyl)methanamine 1256276-39-7 C₇H₆BrF₂N 222.03 2,5-difluoro Higher polarity due to asymmetric fluorine distribution
(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride 1980086-47-2 C₇H₇BrClF₂N 258.49 2,3-difluoro Hydrochloride salt; improved solubility in polar solvents

Key Findings :

  • 2,3-Difluoro derivatives form hydrochloride salts (e.g., CAS 1980086-47-2) with higher molecular weights (258.49 g/mol) and improved aqueous solubility .
Substituent Variations

Alterations in the amine chain or halogen type influence applications and reactivity:

Compound Name CAS Number Molecular Formula Substituent Variation Purity Key Differences Reference
This compound 887585-99-1 C₇H₆BrF₂N -CH₂NH₂ (methylamine) 97% Primary amine; used in small-molecule drug synthesis
(S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine 1241677-54-2 C₈H₈BrF₂N -CH(NH₂)CH₃ (ethylamine, chiral) 95% Chiral center enables enantioselective catalysis
(4-Bromo-2-chlorophenyl)methanamine hydrochloride 874482-96-9 C₇H₇BrCl₂N -CH₂NH₂·HCl; Cl instead of F 95% Chlorine substitution reduces electronegativity, altering binding affinity

Key Findings :

  • Ethylamine derivatives (e.g., CAS 1241677-54-2) introduce chirality, critical for asymmetric synthesis in pharmaceuticals .
  • Chlorine-substituted analogs (e.g., CAS 874482-96-9) exhibit lower electronegativity than fluorine, impacting electronic interactions in receptor binding .
Salt Forms

Salt formation modifies solubility and handling:

Compound Name CAS Number Salt Form Molecular Weight (g/mol) Solubility Storage Conditions Reference
This compound 887585-99-1 Free base 222.03 Low in water Inert gas, 2–8°C
This compound hydrochloride 1461655-72-0 Hydrochloride 258.49 High in polar solvents Room temperature

Key Findings :

  • The hydrochloride salt (CAS 1461655-72-0) is preferred for laboratory use due to enhanced solubility and stability at room temperature .
Physical and Chemical Properties

Comparative data for reactivity and applications:

Property This compound (4-Bromo-2-fluorophenyl)methanamine (CAS 112734-22-2) (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride (CAS 845829-91-6)
Molecular Weight 222.03 204.03 258.54
pKa 8.01 8.15 (estimated) 7.9 (hydrochloride-adjusted)
Boiling Point 233.3°C 221°C Decomposes at 190°C
Primary Use Drug intermediate Ligand synthesis Chiral resolving agent
Similarity Score N/A 0.89 0.83

Key Findings :

  • Reduced fluorine substitution (e.g., monofluoro analog CAS 112734-22-2) lowers molecular weight and boiling point, favoring volatility in ligand design .

Biological Activity

(4-Bromo-2,6-difluorophenyl)methanamine, a halogenated aniline derivative, has gained attention in various fields, particularly in medicinal chemistry and biological research. This compound exhibits significant biological activity due to its unique molecular structure, which allows it to interact with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C7H7BrF2N
  • Molecular Weight : 258.49 g/mol
  • CAS Number : 1461655-72-0

The compound is characterized by the presence of bromine and fluorine atoms, which enhance its reactivity and biological interactions.

The biological activity of this compound primarily involves its ability to bind to specific receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets are context-dependent but often relate to:

  • Enzyme Inhibition : The compound may act as a kinase inhibitor, affecting signaling pathways involved in cancer progression.
  • Receptor Interaction : It may interact with neurotransmitter receptors or other critical proteins involved in cellular signaling.

Anticancer Activity

Research indicates that this compound derivatives exhibit potent anticancer properties. For instance:

  • Inhibition of EGFR : Compounds derived from this structure have shown inhibitory activity against the epidermal growth factor receptor (EGFR), which is overexpressed in several cancers .
  • Cytotoxicity Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 2.29 µM to 12.41 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : Studies have shown effectiveness against strains such as E. faecalis, P. aeruginosa, and K. pneumoniae with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects:

  • Alzheimer's Disease Models : Some derivatives have demonstrated the ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease .

Case Studies

  • Anticancer Efficacy : A study investigated the effects of a series of this compound derivatives on MCF-7 cells. The results indicated that treatment led to increased apoptosis and cell cycle arrest at the S phase .
  • Kinase Inhibition : In a separate study focusing on kinase inhibitors, compounds based on this framework showed significant inhibition of cell proliferation in cancer cell lines through targeted action on specific kinases involved in tumor growth .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityNotable Effects
This compoundAnticancer, AntimicrobialInhibits EGFR
(4-Chloro-2,6-difluorophenyl)methanamineNeuroprotectivePotential Alzheimer’s treatment
(2,6-Difluorophenyl)(4-fluorophenyl)methanamineAnticancerEnhanced potency against various cancers

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